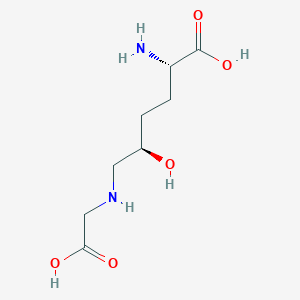
N(epsilon)-(Carboxymethyl)hydroxylysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(epsilon)-(Carboxymethyl)hydroxylysine, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O5 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomarker for Aging and Oxidative Stress
CMhL is associated with the accumulation of AGEs in tissues as a result of oxidative stress, making it a potential biomarker for aging. Research indicates that the levels of CMhL increase with age in human skin collagen, reflecting cumulative oxidative damage over time. A study showed that CMhL levels rose from trace amounts at infancy to approximately 5 mmol of CMhL per mole of hydroxylysine by age 80 . This age-dependent accumulation suggests that CMhL can serve as an indicator for assessing oxidative damage in aging tissues.
Role in Diabetes and Metabolic Disorders
CMhL has been implicated in the complications associated with diabetes. Elevated levels of N(epsilon)-(carboxymethyl)lysine (CML), a related compound, have been observed in diabetic patients and are associated with protein modifications that contribute to vascular complications . The presence of CMhL and CML in tissues such as skin, kidney, and arteries has been linked to increased oxidative stress and glycation processes that exacerbate diabetic conditions .
Table 1: Comparison of CML and CMhL Accumulation in Diabetic vs. Non-Diabetic Patients
| Condition | CML Levels (mmol/mol lysine) | CMhL Levels (mmol/mol hydroxylysine) |
|---|---|---|
| Non-Diabetic | Low | Trace levels |
| Diabetic | High | Elevated |
This table highlights the significant difference in AGE accumulation between diabetic and non-diabetic individuals, emphasizing the relevance of CMhL as a marker for diabetes-related complications.
Potential Therapeutic Applications
Research into inhibiting the formation of AGEs, including CMhL, has led to potential therapeutic strategies aimed at reducing oxidative damage and improving skin health. For instance, compounds such as N-acetyl-L-hydroxyproline have shown promise in inhibiting AGE formation and mitigating AGE-related changes in skin . These findings suggest that targeting CMhL formation could be beneficial in developing treatments for skin aging and other AGE-related conditions.
Case Study: Glycemic Control and Collagen Glycation
A study involving insulin-dependent diabetic patients demonstrated that improved glycemic control led to a decrease in glycation levels of skin collagen. While overall glycation decreased significantly, the levels of oxidation products like CML and CMhL remained unchanged after treatment, indicating that once collagen is modified by AGEs, reversing this damage may be challenging . This underscores the importance of early intervention to prevent excessive AGE accumulation.
Case Study: Immunolocalization of CML
Immunohistochemical studies have localized CML within various human tissues, revealing its concentration increases with age and its association with pathological conditions such as atherosclerosis. The findings suggest that monitoring CML and potentially CMhL could provide insights into disease progression related to oxidative stress .
Propiedades
Número CAS |
130985-18-1 |
|---|---|
Fórmula molecular |
C8H16N2O5 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |
Clave InChI |
YKQYHBPXDAVALT-RITPCOANSA-N |
SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |
SMILES canónico |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
Sinónimos |
CMhL N(epsilon)-(carboxymethyl)hydroxylysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















